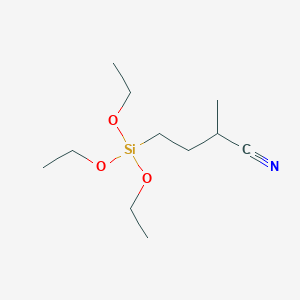

(3-Cyanobutyl)triethoxysilane; 95%

説明

(3-Cyanobutyl)triethoxysilane is a trialkoxysilane with a reactive cyanoalkyl group attached to the silicon atom . It is used in the synthesis of titanium-based sorbent for solid phase extraction (SPE) of aromatic amines from river water . It also finds its application in the development of organically modified silicate films coated on gold electrodes for the detection of ametryn .

Synthesis Analysis

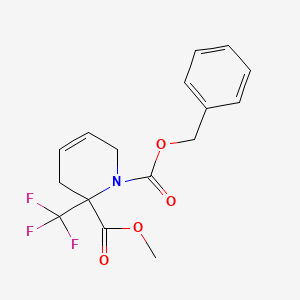

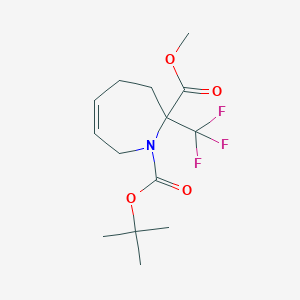

The synthesis of similar compounds like (3-aminopropyl)triethoxysilane has been reported. It was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of (3-Cyanobutyl)triethoxysilane is similar to that of (3-Aminopropyl)triethoxysilane . It contains both hydrolyzable siloxane bonds as well as an active silicon-hydrogen bond .Chemical Reactions Analysis

Triethoxysilane, a compound similar to (3-Cyanobutyl)triethoxysilane, is the main intermediate of chemical reactions occurring in silane synthetic processes . It can be utilized in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of (3-Cyanobutyl)triethoxysilane are similar to those of 3-Cyanopropyltriethoxysilane. It has a molecular weight of 231.36, a boiling point of 100-101 °C/6 mmHg, and a density of 0.966 g/mL at 25 °C .科学的研究の応用

Gene Delivery Systems

Organosilanes, such as (3-Aminopropyl)triethoxysilane-modified iron oxide nanoparticles, have been evaluated for biomedical applications, including gene delivery. A study developed a combo gene delivery system that significantly increased gene-binding capacity, protected genes from degradation, and improved gene transfection efficiency, highlighting the potential for gene therapy applications (Zu-de Zhang et al., 2013).

Surface Modification

The electrodeposition and characterization of silane thin films from (3-aminopropyl)triethoxysilane on polycrystalline gold and gold electrodes have been studied for sensor applications, demonstrating the organosilane’s ability to create amino-terminated films of interest for biosensors (G. Herlem et al., 2008).

Hybrid Material Synthesis

Organosilanes are utilized in the synthesis of nanostructured, mesoporous, organic–inorganic hybrids, offering a method for creating materials with tunable properties for various applications, from catalysis to drug delivery. For instance, hybrid periodic mesoporous organosilica materials prepared from 1,2-bis(triethoxysilyl)ethane and (3-cyanopropyl)triethoxysilane under basic conditions were characterized by a variety of techniques, demonstrating the influence of organosilanes on the structural and morphological properties of hybrid materials (M. Wahab et al., 2004).

Nanotechnology

Organosilane compounds are integral to the development of nanomaterials and composites, providing a way to functionalize surfaces and improve material performance in applications ranging from electronics to biomedicine. For example, triethoxysilane-derived SiOx was used as a robust adhesive anchor to bind silicon nanoparticles and carbon nanotubes, creating a composite with superior cyclability for lithium-ion batteries, showcasing the role of organosilanes in enhancing the performance of nanocomposites (B. Park et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-methyl-4-triethoxysilylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3Si/c1-5-13-16(14-6-2,15-7-3)9-8-11(4)10-12/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULJQQFHZTZXSMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(C)C#N)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277473 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1049679-56-2 | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049679-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(triethoxysilyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanenitrile, 2-methyl-4-(triethoxysilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)

![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)